molecular formula C17H24N2O B2569064 4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 860611-69-4

4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B2569064
CAS No.: 860611-69-4
M. Wt: 272.392
InChI Key: PYVKIQMLTVKMHS-UHFFFAOYSA-N
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Description

4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with the molecular formula C17H24N2O. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline with cyanogen bromide in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to its specific substituents and the resulting chemical and biological properties.

Biological Activity

4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS No. 860611-69-4) is a synthetic compound belonging to the class of hexahydroquinoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

The molecular formula of 4-butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarbonitrile is C17H24N2OC_{17}H_{24}N_2O with a molecular weight of 272.39 g/mol. The compound features a quinoline structure that is known for its pharmacological potential.

Antioxidant Activity

Recent studies have indicated that hexahydroquinoline derivatives exhibit significant antioxidant properties. The presence of multiple functional groups in the structure of 4-butyl-2,7,7-trimethyl-5-oxo contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems.

Anti-inflammatory Effects

Research has shown that compounds with similar structures possess anti-inflammatory properties. For instance, derivatives of 1,4-dihydropyridine (1,4-DHP) have been reported to mediate inflammation effectively. The hexahydroquinoline framework may enhance these effects by modulating inflammatory pathways and cytokine production .

Anticancer Potential

Hexahydroquinolines have been investigated for their anticancer activities. In vitro studies suggest that this compound can inhibit the proliferation of cancer cells through various mechanisms such as inducing apoptosis and inhibiting angiogenesis. Notably, structural modifications in similar compounds have led to enhanced efficacy against different cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of hexahydroquinolines have also been documented. Compounds in this class show activity against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

StudyFindings
Ghosh et al., 2023Investigated the synthesis and biological activity of related hexahydroquinoline derivatives; noted significant anti-inflammatory effects in vitro .
Aqdas & Sung, 2023Discussed the role of inflammation mediators in cancer; suggested that hexahydroquinolines could serve as potential anti-inflammatory agents .
Pan et al., 2022Reported on the anticancer activity of modified 1,4-DHPs; highlighted the importance of structural variations for enhancing therapeutic effects .

Properties

IUPAC Name

4-butyl-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-5-6-7-12-13(10-18)11(2)19-14-8-17(3,4)9-15(20)16(12)14/h12,19H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVKIQMLTVKMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=C(NC2=C1C(=O)CC(C2)(C)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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